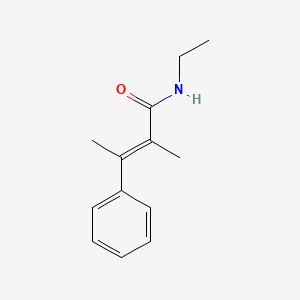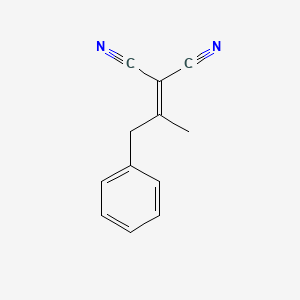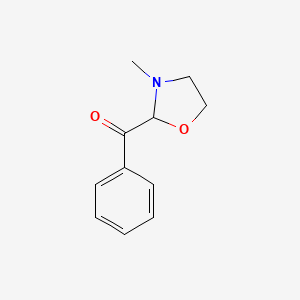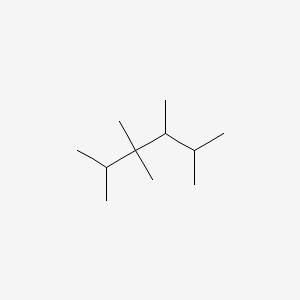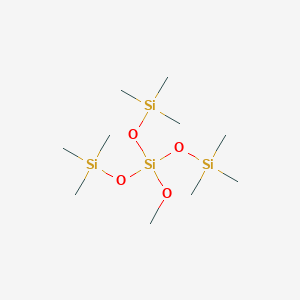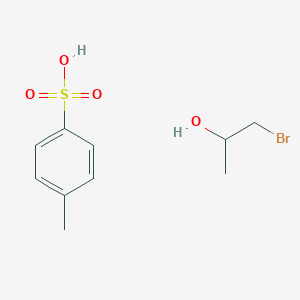
1-Bromopropan-2-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromopropan-2-ol;4-methylbenzenesulfonic acid is a compound that combines the properties of both 1-bromopropan-2-ol and 4-methylbenzenesulfonic acid. 1-Bromopropan-2-ol is an organic compound with the molecular formula C3H7BrO, known for its use in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
The synthesis of 1-Bromopropan-2-ol typically involves the bromination of propylene oxide or the reaction of propylene glycol with hydrobromic acid . The reaction conditions often include the use of a solvent such as acetic acid and a temperature range of 0-25°C. Industrial production methods for 4-methylbenzenesulfonic acid involve the sulfonation of toluene with sulfuric acid or oleum .
Chemical Reactions Analysis
1-Bromopropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as hydroxide ions to form propylene glycol.
Oxidation Reactions: It can be oxidized to form 2-bromoacetone using oxidizing agents like potassium permanganate.
Reduction Reactions: It can be reduced to form 1-propanol using reducing agents like lithium aluminum hydride.
4-Methylbenzenesulfonic acid is primarily used as a catalyst in organic reactions, including esterification and alkylation reactions .
Scientific Research Applications
1-Bromopropan-2-ol is used in scientific research as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and as a reagent in the preparation of pharmaceuticals . 4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in the production of esters and ethers . It is also used in the purification of organic compounds and as a reagent in analytical chemistry .
Mechanism of Action
The mechanism of action of 1-Bromopropan-2-ol involves its ability to act as an alkylating agent, reacting with nucleophiles to form new carbon-oxygen or carbon-nitrogen bonds . This property makes it useful in the synthesis of various organic compounds. 4-Methylbenzenesulfonic acid acts as a strong acid catalyst, facilitating the protonation of substrates and increasing the rate of chemical reactions .
Comparison with Similar Compounds
1-Bromopropan-2-ol can be compared to other bromohydrins such as 2-bromoethanol and 3-bromopropanol. These compounds share similar reactivity patterns but differ in their molecular structures and specific applications . 4-Methylbenzenesulfonic acid can be compared to other sulfonic acids such as benzenesulfonic acid and methanesulfonic acid. While all these acids are strong and used as catalysts, 4-methylbenzenesulfonic acid is particularly favored for its stability and ease of handling .
Properties
CAS No. |
54619-28-2 |
|---|---|
Molecular Formula |
C10H15BrO4S |
Molecular Weight |
311.19 g/mol |
IUPAC Name |
1-bromopropan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H7BrO/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(5)2-4/h2-5H,1H3,(H,8,9,10);3,5H,2H2,1H3 |
InChI Key |
PCWOBEHWKRKQHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


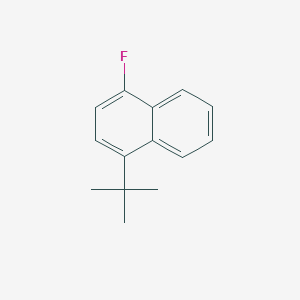
![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
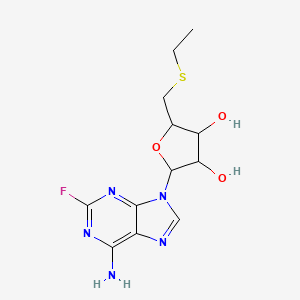
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
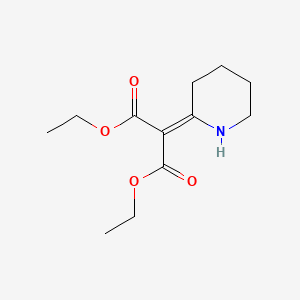
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
